molecular formula C33H36N4O8S B2877865 6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide CAS No. 688061-16-7

6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide

Cat. No. B2877865
CAS RN: 688061-16-7
M. Wt: 648.73
InChI Key: MCADVDZTPWUHQR-UHFFFAOYSA-N
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Description

6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide is a useful research compound. Its molecular formula is C33H36N4O8S and its molecular weight is 648.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of quinazoline derivatives and their analogs often involves multi-step chemical reactions, employing versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These synthetic routes facilitate the creation of a wide variety of quinazoline compounds through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, leading to novel Reissert type reactions and enabling the generation of various derivatives through functional group transformations (Phillips & Castle, 1980).

Biological Activity and Applications

Quinazoline derivatives and related compounds have been extensively studied for their biological activities, including antimicrobial, antitubercular, and antitumor properties. For instance, various substituted quinazoline and benzo[g]indazole derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as therapeutic agents in combating tuberculosis (Maurya et al., 2013). Additionally, some quinazoline derivatives have demonstrated antioxidant properties, suggesting their application in oxidative stress-related conditions (Al-azawi, 2016).

Antimicrobial and Antioxidant Potential

The exploration of new compounds for antimicrobial and antioxidant applications remains a crucial area of research. Newly synthesized quinazoline derivatives have shown promising results in in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. Moreover, some compounds have exhibited significant antioxidant potential, highlighting their potential utility in the development of new therapeutic agents with antimicrobial and antioxidant properties (Kumar et al., 2011).

properties

IUPAC Name

6-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O8S/c1-41-22-10-8-21(9-11-22)18-34-30(38)7-5-4-6-14-37-32(40)24-16-28-29(45-20-44-28)17-26(24)36-33(37)46-19-31(39)35-25-13-12-23(42-2)15-27(25)43-3/h8-13,15-17H,4-7,14,18-20H2,1-3H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADVDZTPWUHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=C(C=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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